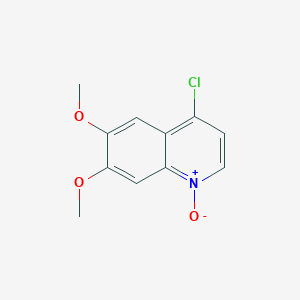

4-Chloro-6,7-dimethoxyquinoline 1-oxide

Description

4-Chloro-6,7-dimethoxyquinoline 1-oxide (CAS: 2377278-36-7) is a quinoline derivative with the molecular formula C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol. It is structurally characterized by a quinoline core substituted with chlorine at position 4, methoxy groups at positions 6 and 7, and an oxygen atom at the N-1 position (forming the N-oxide). This compound is recognized as Cabozantinib Impurity 14, a byproduct in the synthesis of the tyrosine kinase inhibitor cabozantinib .

The non-oxide parent compound, 4-chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9, C₁₁H₁₀ClNO₂, MW: 223.65 g/mol), is synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃), followed by purification . Key structural features include:

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3 |

InChI Key |

NHDZCCNVRDQJQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

2.1.1 Four-Step Synthetic Route Starting from 3,4-Dimethoxyacetophenone

A well-documented method involves the following steps:

Nitration : 3,4-Dimethoxyacetophenone is nitrated with nitric acid to produce 2-nitro-4,5-dimethoxyacetophenone.

Condensation : The nitroacetophenone derivative undergoes condensation with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Reductive Ring Closure : Catalytic hydrogenation induces reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination : The hydroxyquinoline intermediate is chlorinated using phosphorus trichloride or phosphorus oxychloride to afford 4-chloro-6,7-dimethoxyquinoline.

This method is favored for its use of readily available raw materials, mild reaction conditions, simple post-reaction processing, and high yield, making it suitable for scale-up and cost-effective production.

2.1.2 Alternative Synthetic Route via 3,4-Dimethoxyaniline

Another approach involves:

Nucleophilic substitution of 3,4-dimethoxyaniline with ethoxymethylene malonate to form an intermediate.

Heating at elevated temperatures (~250°C) to obtain 4-hydroxyquinoline derivatives.

Subsequent hydrolysis, decarboxylation, and chlorination steps to yield the target 4-chloro-6,7-dimethoxyquinoline.

This method, while effective, involves harsher conditions and longer reaction times compared to the acetophenone route.

2.1.3 Direct Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

A practical and widely used method involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride in acetonitrile at 85°C for 2 hours. After reaction completion, the mixture is quenched with aqueous base to precipitate the product, which is isolated by filtration. This method achieves a high yield of approximately 91.4% and produces a pale yellow solid product.

Oxidation to 4-Chloro-6,7-dimethoxyquinoline 1-Oxide

The N-oxide is typically prepared by oxidation of 4-chloro-6,7-dimethoxyquinoline using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. Although specific procedural details for this oxidation step are less frequently disclosed in patents, the oxidation is generally straightforward and conducted under mild conditions to avoid degradation of the quinoline core.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 3,4-Dimethoxyacetophenone + HNO3 | Ambient | Variable | High | Produces 2-nitro-4,5-dimethoxyacetophenone |

| Condensation | 2-Nitro derivative + N,N-dimethylformamide dimethyl acetal | Ambient to reflux | Hours | High | Forms propenone intermediate |

| Reductive Ring Closure | Catalytic hydrogenation (Pd/C or similar) | Room temp to 50°C | Several h | High | Yields 4-hydroxy-6,7-dimethoxyquinoline |

| Chlorination | Phosphorus oxychloride in acetonitrile | 85°C | 2 h | 91.4 | Produces 4-chloro-6,7-dimethoxyquinoline |

| Oxidation to N-oxide | m-CPBA or H2O2 | 0-25°C | Few hours | Moderate to high | Forms this compound |

The four-step synthetic route starting from 3,4-dimethoxyacetophenone is the most efficient and scalable method for preparing 4-chloro-6,7-dimethoxyquinoline, as it balances raw material availability, reaction mildness, and yield.

Chlorination using phosphorus oxychloride in acetonitrile is a reliable and high-yielding method to convert 4-hydroxy-6,7-dimethoxyquinoline to the chloro derivative, with straightforward isolation procedures.

The oxidation step to form the N-oxide is generally performed under mild conditions using standard oxidants, ensuring the integrity of the quinoline ring system.

Alternative routes involving 3,4-dimethoxyaniline and ethoxymethylene malonate intermediates are viable but involve harsher conditions and more complex steps, making them less attractive for industrial applications.

Overall, the preparation methods emphasize cost-effectiveness, operational simplicity, and high purity , which are critical for pharmaceutical intermediate production.

| Method No. | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 3,4-Dimethoxyacetophenone | Nitration → Condensation → Reduction → Chlorination | Mild conditions, high yield, scalable | Requires catalytic hydrogenation |

| 2 | 3,4-Dimethoxyaniline | Nucleophilic substitution → Heating → Hydrolysis → Chlorination | Uses accessible amine starting material | High temperature, longer times |

| 3 | 4-Hydroxy-6,7-dimethoxyquinoline | Chlorination with phosphorus oxychloride | High yield, simple procedure | Requires prior synthesis of hydroxyquinoline |

| 4 | 4-Chloro-6,7-dimethoxyquinoline | Oxidation to N-oxide | Mild oxidation conditions | Sensitive to over-oxidation |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,7-dimethoxyquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its parent quinoline compound.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 6,7-dimethoxyquinoline.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

4-Chloro-6,7-dimethoxyquinoline 1-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxyquinoline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- N-Oxide vs.

- Chloro vs. Hydroxy: Replacing the C4 chlorine with a hydroxyl group (as in 6,7-dimethoxy-4-hydroxyquinoline) increases hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .

- Methoxy vs. Ethoxy : Ethoxy substituents (e.g., 4-chloro-6,7-diethoxyquinazoline ) introduce greater lipophilicity, which may enhance blood-brain barrier penetration in drug candidates .

Biological Activity

4-Chloro-6,7-dimethoxyquinoline 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C_11H_10ClN_1O_3

- Molecular Weight : Approximately 248.67 g/mol

- Physical Appearance : Light brown powder

- Melting Point : 134°C - 136°C

- Boiling Point : Approximately 325.2°C

This compound primarily functions through the inhibition of specific enzymes such as Src kinase. This inhibition affects cellular signaling pathways that regulate cell proliferation and apoptosis. The compound's unique structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It serves as an intermediate in the synthesis of drugs like Tivozanib and Cabozantinib, which are utilized in treating various cancers.

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC_50 values ranging from 0.55 µM to 2.74 µM against cancer cell lines such as CCRF-CEM and A549. This suggests a strong potential for these compounds in cancer therapy . -

Cell Cycle Analysis :

In another investigation, treatment with quinoline derivatives resulted in significant accumulation of cancer cells in the G0/G1 phase, indicating a halt in the cell cycle progression. This effect was accompanied by apoptosis induction, further supporting the anticancer potential of these compounds . -

Synthesis and Structure-Activity Relationship (SAR) :

The synthesis of this compound involves several steps including nitrification and condensation reactions. The SAR studies reveal that modifications to the quinoline structure can significantly impact biological activity, emphasizing the importance of specific functional groups in enhancing potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks methoxy groups but retains chloro group | Moderate antibacterial activity |

| 6,7-Dimethoxyquinoline | Similar methoxy substitutions without chloro | Anticancer properties |

| 1-Methylquinolin-2(1H)-one | Contains methyl substitution but no chloro | Lower cytotoxicity |

The unique substitution pattern of this compound may confer distinct chemical reactivity and enhanced biological properties compared to simpler derivatives .

Applications Beyond Anticancer Activity

In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:

Q & A

Q. What is the optimized synthetic route for 4-chloro-6,7-dimethoxyquinoline, and how is purity validated?

The compound is synthesized by refluxing 6,7-dimethoxynaphthalen-1-ol with excess POCl₃ for 6 hours, followed by neutralization with aqueous NaOH and purification via column chromatography (petroleum ether:EtOAc = 8:1). Purity is confirmed using reversed-phase C18 HPLC (>99%) and structural validation via ¹H NMR (δ 8.57 ppm for quinoline protons) and mass spectrometry (ESI m/z: 224 [M+1]) . Crystallization from methanol yields single crystals suitable for X-ray diffraction, confirming planar geometry and intramolecular C–H⋯Cl interactions .

Q. How is the molecular structure of 4-chloro-6,7-dimethoxyquinoline characterized crystallographically?

X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.5530 Å, b = 4.6499 Å, c = 18.274 Å, and β = 105.786°. The quinoline ring is nearly planar, with methoxy carbons deviating ≤0.08 Å from the plane. Intramolecular S(5) ring motifs are formed via C8–H8⋯Cl1 interactions (2.84 Å), stabilizing the structure .

Q. What are the standard storage conditions to ensure compound stability?

The compound should be stored in a dark, dry environment at room temperature, sealed to prevent moisture absorption or decomposition. Prolonged exposure to light or humidity may degrade the chlorine substituent or methoxy groups .

Advanced Research Questions

Q. How can 4-chloro-6,7-dimethoxyquinoline be utilized in nucleophilic substitution reactions for drug intermediate synthesis?

The chlorine atom at the 4-position is highly reactive toward nucleophiles. For example, reacting with 3-hydroxy-2(1H)-pyridinone under basic conditions replaces Cl with an ether linkage, forming 3-[(6,7-dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone. This reaction proceeds via SNAr mechanism, optimized with bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) . Similar strategies are used to synthesize anti-Alzheimer’s agents via Suzuki coupling with aryl boronic acids .

Q. What challenges arise in regioselective functionalization of the quinoline ring, and how are they addressed?

Competing reactivity at the 2- and 4-positions can occur. For instance, microwave-assisted reactions of 2,4-dichloro-6,7-dimethoxyquinoline with N-methylpiperazine yield 4-chloro-6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinoline (17% yield), with regioselectivity controlled by steric and electronic factors. Chromatographic separation is often required to isolate the desired isomer .

Q. How do structural modifications of 4-chloro-6,7-dimethoxyquinoline impact biological activity in medicinal chemistry?

Substitution at the 4-position with pharmacophores (e.g., piperazine, aryl groups) enhances interactions with biological targets. For example, coupling with 4-aminophenol and subsequent acylation yields cabozantinib, a tyrosine kinase inhibitor. Bioactivity correlates with electron-withdrawing groups (e.g., Cl, CF₃) improving target binding and metabolic stability .

Q. What analytical discrepancies might occur in characterizing this compound, and how are they resolved?

Contradictions in melting points (e.g., 403–404 K in vs. 76–78°C for a triazine analog in ) may arise from polymorphic forms or impurities. Consistency is ensured via cross-validation using DSC, HPLC, and ¹³C NMR. For example, ¹³C NMR peaks at δ 156.68 (quinoline C4) and 56.08 ppm (methoxy carbons) confirm structural integrity .

Q. What role does the quinoline 1-oxide moiety play in oxidation/reduction studies?

The 1-oxide group increases electron density, facilitating reduction to tetrahydroquinoline derivatives using Pd/C under H₂. Conversely, oxidation with KMnO₄ or CrO₃ yields quinone derivatives, useful in studying redox-active pharmacophores .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC and optimize POCl₃ stoichiometry to minimize side products .

- Crystallography : Use slow evaporation from methanol to grow diffraction-quality crystals. Refinement with riding models for H atoms ensures accurate bond geometry .

- Regioselectivity : Employ microwave reactors to enhance reaction rates and selectivity in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.